2,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
Overview
Description
2,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a morpholine ring attached to a benzamide structure, which imparts unique chemical and biological properties. This compound has garnered interest in various fields of scientific research due to its potential therapeutic applications and distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The reaction begins with the preparation of 4-(morpholin-4-ylmethyl)aniline by reacting morpholine with 4-nitrobenzyl chloride, followed by reduction of the nitro group to an amine.
Acylation: The intermediate is then acylated using 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its anti-inflammatory, anti-tumor, and anti-cancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. This inhibition can lead to the modulation of signaling pathways, reduction of inflammation, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide can be compared with other similar compounds such as:
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Exhibits similar anti-inflammatory and anti-cancer properties but differs in its isopropyl substitution.
N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide: A tyrosine-kinase inhibitor with distinct pharmacological actions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
IUPAC Name |
2,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-3-8-19(16(2)13-15)20(23)21-18-6-4-17(5-7-18)14-22-9-11-24-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPSHLXZKZWLQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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